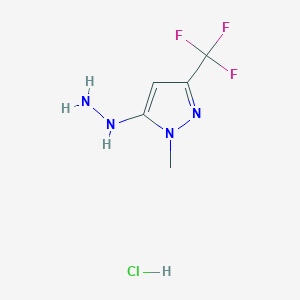![molecular formula C14H9F3N4O2 B2767876 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 3-(trifluoromethyl)benzenecarboxylate CAS No. 478039-81-5](/img/structure/B2767876.png)
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 3-(trifluoromethyl)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. The InChI code for “6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 3-(trifluoromethyl)benzenecarboxylate” is not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, physical form, and purity. The molecular weight of “this compound” is 322.25 .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of pyridazine analogs, including compounds structurally similar to 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 3-(trifluoromethyl)benzenecarboxylate, often involves multi-step chemical reactions. These processes typically start from basic heterocyclic precursors, progressing through various stages of functionalization and complexation, to yield the desired compounds. The techniques employed include reactions in dry dichloromethane (DCM), the use of lutidine, and O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in cold conditions, followed by heating with chloroamine T in ethanol (Sallam et al., 2021).
Structure Analysis : The structural elucidation of these compounds is crucial for understanding their chemical properties and potential applications. Techniques such as X-ray diffraction (XRD), NMR, IR, LC-MS, and density functional theory (DFT) calculations are commonly used for this purpose. These methods provide insights into the molecular geometry, electronic structure, and intermolecular interactions of the compounds, which are essential for their application in medicinal chemistry and materials science (Sallam et al., 2021).
Biological Applications
- Antimicrobial and Antiproliferative Activities : Some derivatives of pyridazine, such as those involving [1,2,4]triazolo[4,3-b]pyridazine, have been evaluated for their antimicrobial and antiproliferative activities. These studies have shown that certain modifications to the pyridazine core can lead to compounds with significant biological activities, including the inhibition of microbial growth and the suppression of tumor cell proliferation. This opens up possibilities for the development of new therapeutic agents based on pyridazine derivatives (Bhuiyan et al., 2006).
Potential as Drug Candidates
- Drug Development : The structural and biological properties of pyridazine derivatives make them promising candidates for drug development. Their ability to interact with biological targets, combined with the possibility of extensive chemical modifications, allows for the design of molecules with specific pharmacological activities. This includes potential applications in treating various diseases such as cancer, inflammatory conditions, and microbial infections (El-Salam et al., 2013).
Mechanism of Action
Safety and Hazards
The safety and hazards of a compound are usually represented by its hazard statements and precautionary statements. For “6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 3-(trifluoromethyl)benzenecarboxylate”, the hazard statements are H302, H312, and H332, and the precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Properties
IUPAC Name |
(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O2/c1-8-5-11(12-19-18-7-21(12)20-8)23-13(22)9-3-2-4-10(6-9)14(15,16)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWFNMVTRBLEBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)OC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2767794.png)
![ethyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2767795.png)
![N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2767797.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2767798.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2767801.png)




![(4-Chlorophenyl)-[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2767809.png)


amine hydrochloride](/img/structure/B2767814.png)
![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2767815.png)
